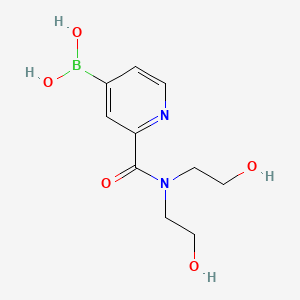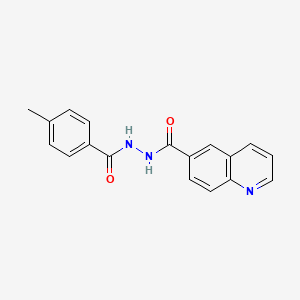
N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells, leading to their survival and resistance to chemotherapy. ABT-199 is being studied as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
- Macrocyclic and Macrolide Synthesis : Oxazoles, including derivatives similar to the queried compound, are utilized as precursors in the synthesis of macrocyclic lactones and macrolides, showcasing their potential in creating complex molecular architectures for pharmaceutical applications (Hasserman, Gambale, & Pulwer, 1981).
- Gold-Catalyzed Oxidative Synthesis : Oxazoles serve as key intermediates in gold-catalyzed reactions for constructing oxazole rings, suggesting that similar strategies could be applied to synthesize related compounds, potentially leading to novel therapeutic agents (Luo, Ji, Li, & Zhang, 2012).
- Anticancer Agent Development : Certain benzene-carboxamide derivatives, which share structural motifs with the queried compound, have been investigated for their cytotoxic effects on cancer cell lines, indicating the potential for developing new anticancer agents (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).
Chemical Synthesis and Characterization
- Intramolecular Cyclization : Research on oxazole synthesis through intramolecular cyclization demonstrates the versatility of oxazole derivatives in forming structurally diverse and complex molecules, highlighting the potential for creating new chemical entities for various applications (Kumar, Saraiah, Misra, & Ila, 2012).
- Molecular Structure Analysis : Studies on derivatives of oxazoles, including analysis of their molecular structure and interactions, provide insights into the electronic properties and potential bioactivity of these compounds, aiding in the rational design of new drugs (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-4-2-1-3-12(14)9-20-16(22)17-21-10-15(23-17)11-5-7-13(19)8-6-11/h1-8,10H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZSDDZGCJEEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)


![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829793.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide](/img/structure/B2829795.png)

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/no-structure.png)
![N-(3-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829801.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-2,3-dihydro-1-benzofuran](/img/structure/B2829802.png)

